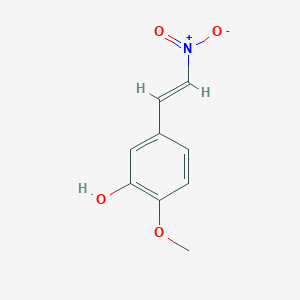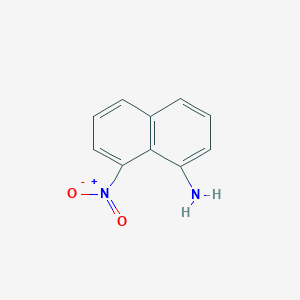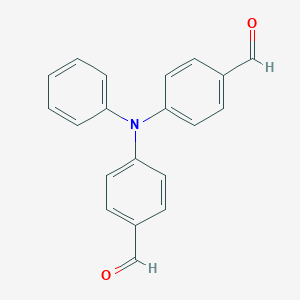
Bis(4-Formylphenyl)phenylamine
Übersicht
Beschreibung
Bis(4-formylphenyl)phenylamine: is an organic compound with the molecular formula C20H15NO2. It is also known by other names such as 4,4’-diformyltriphenylamine and 4,4’-(phenylimino)bisbenzaldehyde . This compound is characterized by the presence of two formyl groups attached to a triphenylamine core, making it a valuable intermediate in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-formylphenyl)phenylamine can be synthesized through a condensation reaction involving hydroquinone and hydrophenone . The reaction typically requires an appropriate solvent and catalyst, and it is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar condensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-formylphenyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Bis(4-carboxyphenyl)phenylamine.
Reduction: Bis(4-hydroxymethylphenyl)phenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of bis(4-formylphenyl)phenylamine involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many organic synthesis pathways . The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Diformyltriphenylamine
- 4,4’-(Phenylimino)bisbenzaldehyde
- Bis(4-formylphenyl)aniline
Comparison: Bis(4-formylphenyl)phenylamine is unique due to its specific structure, which includes two formyl groups attached to a triphenylamine core. This structure imparts distinct chemical reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in materials science and organic chemistry .
Eigenschaften
IUPAC Name |
4-(N-(4-formylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUAFMIJGIUWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356089 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-95-3 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4,4'-Diformyltriphenylamine in materials science?
A1: 4,4'-Diformyltriphenylamine is primarily used as a monomer in polymerization reactions to create polyazomethines (also known as poly Schiff bases) [, , ]. These polymers are of great interest in materials science, particularly for optoelectronic applications, due to their semiconducting properties, good thermal stability, and interesting optical characteristics like photoluminescence [, , , ].
Q2: How does the structure of 4,4'-Diformyltriphenylamine contribute to the properties of the resulting polymers?
A2: The triphenylamine core in 4,4'-Diformyltriphenylamine provides good electron-donating properties []. When polymerized with various diamines, it forms conjugated systems that can transport charge effectively []. The two aldehyde groups (-CHO) readily react with diamines to form imine (–C=N–) linkages, creating the polymer backbone [, , ]. The properties of the final polymer can be fine-tuned by choosing different diamines, allowing for the modification of solubility, absorption, and emission characteristics [, ].
Q3: What is the significance of the band gap in these polymers, and how does 4,4'-Diformyltriphenylamine influence it?
A3: The band gap is a crucial factor determining the electronic and optical properties of semiconducting polymers. A smaller band gap generally translates to better conductivity and potential for applications like organic field-effect transistors (OFETs) [, ]. 4,4'-Diformyltriphenylamine, when incorporated into polyazomethines, can contribute to lowering the band gap due to its electron-rich nature and ability to extend the π-conjugation along the polymer backbone []. Researchers have observed that subtle variations in the diamine structure used alongside 4,4'-Diformyltriphenylamine can significantly impact the final polymer's band gap, highlighting the potential for fine-tuning these materials [].
Q4: Can you elaborate on the role of 4,4'-Diformyltriphenylamine in the development of organic field-effect transistors (OFETs)?
A4: 4,4'-Diformyltriphenylamine-based materials are being investigated for use in OFETs due to their semiconducting properties []. These organic semiconductors offer potential advantages over traditional silicon-based semiconductors, including flexibility, low-cost fabrication processes, and potential for large-area applications. 4,4'-Diformyltriphenylamine is used as a building block for synthesizing organic semiconductors with tailored properties like suitable energy levels and charge carrier mobility, which are crucial for efficient OFET performance [].
Q5: Are there any studies on the supramolecular interactions of 4,4'-Diformyltriphenylamine-based polymers?
A5: Yes, research indicates that the optical properties of polyazomethines incorporating 4,4'-Diformyltriphenylamine can be further modulated through supramolecular interactions []. Specifically, the imine groups in these polymers can engage in hydrogen bonding or protonation with dopant molecules like methanesulfonic acid, m-cresol, and p-chlorophenol []. These interactions can influence the electronic environment of the polymer chain, leading to changes in absorption and photoluminescence spectra []. This highlights the potential for fine-tuning the properties of these materials beyond simple structural modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


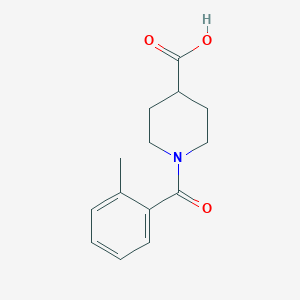
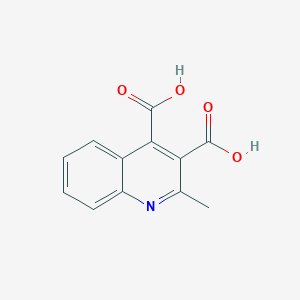



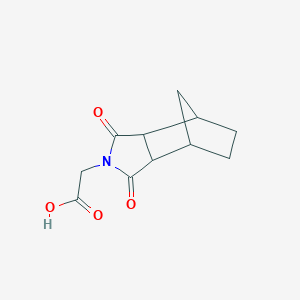
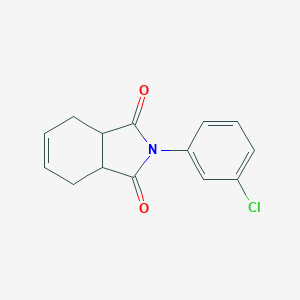


![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

